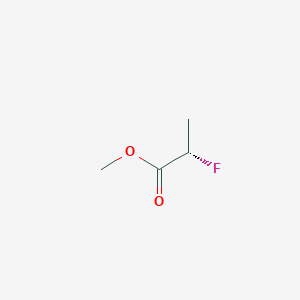

Methyl (S)-2-fluoropropionate

Description

Significance of Organofluorine Chemistry in Modern Science

Organofluorine chemistry, the study of organic compounds containing fluorine, holds a pivotal role in modern science. mdpi.comuzh.ch The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. mdpi.comuzh.ch Fluorine's high electronegativity and the strength of the carbon-fluorine bond impart unique characteristics to these compounds, such as increased thermal stability, enhanced lipophilicity, and greater metabolic stability. mdpi.comnumberanalytics.com

These properties have led to the widespread application of organofluorine compounds in various sectors, including pharmaceuticals, agrochemicals, and materials science. mdpi.comnumberanalytics.comnumberanalytics.com In medicine, numerous drugs leverage fluorine's ability to improve efficacy and bioavailability. numberanalytics.comnumberanalytics.com The agricultural industry utilizes fluorinated compounds in pesticides and herbicides to enhance crop protection. numberanalytics.com Furthermore, the creation of advanced materials with unique properties is another significant contribution of organofluorine chemistry. numberanalytics.com The continuous development of novel synthetic methods and reagents in this field is crucial for harnessing the full potential of fluorine in scientific innovation. mdpi.comuzh.ch

Importance of Chiral Fluorinated Compounds in Synthesis and Biological Systems

Chiral molecules, which exist as non-superimposable mirror images called enantiomers, are fundamental in drug development and biological processes, as different enantiomers can have distinct biological activities. ucj.org.ua The incorporation of fluorine into chiral molecules creates chiral fluorinated compounds, which have become increasingly important in medicinal chemistry and stereoselective synthesis. ucj.org.uamdpi.com

The presence of fluorine in a chiral molecule can significantly influence its biological properties, including metabolic stability, binding affinity, and bioavailability. ucj.org.uanumberanalytics.com This often leads to the development of drugs with enhanced potency, greater selectivity, and reduced side effects. ucj.org.ua The synthesis of enantiomerically pure fluorinated compounds is a key focus, with techniques like asymmetric synthesis being employed to produce single enantiomers. ucj.org.uanumberanalytics.com

Methyl (S)-2-fluoropropionate as a Key Chiral Building Block in Advanced Chemical Transformations

This compound is a chiral fluorinated ester that serves as a crucial building block in the synthesis of more complex and valuable molecules. smolecule.comchemscene.com Its structure, containing a stereogenic center with a fluorine atom, makes it a valuable precursor for creating a variety of chiral compounds. rsc.org

In advanced chemical transformations, this compound is utilized in various reactions to introduce both chirality and a fluorine atom into a target molecule. This is particularly important in the synthesis of pharmaceuticals and agrochemicals, where specific stereochemistry is often required for biological activity. chemicalbook.com For example, it is a precursor in the synthesis of chiral 2-aryl-2-fluoropropanoic acids, which are fluorinated analogs of non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.comnih.govresearchgate.net The fluorine atom at the alpha position in these compounds prevents unwanted in vivo epimerization, which can lead to less active forms of the drug. mdpi.com

The versatility of this compound as a building block is further demonstrated by its use in the synthesis of other fluorinated organic compounds through various synthetic routes, including nucleophilic substitution and other stereoselective reactions. rsc.org Its application highlights the broader strategy in organofluorine chemistry of using readily available chiral fluorinated synthons to construct complex molecular architectures. rsc.org

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 325690-13-9 chemscene.com |

| Molecular Formula | C₄H₇FO₂ chemscene.com |

| Molecular Weight | 106.10 g/mol chemscene.com |

| Appearance | Clear colorless liquid chemicalbook.com |

| Boiling Point | 107–108°C (racemic form) |

| Density | 1.0806 g/cm³ (racemic form) |

| Solubility | Slightly soluble in water chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-fluoropropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7FO2/c1-3(5)4(6)7-2/h3H,1-2H3/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHAIQPNJLRLFLO-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl S 2 Fluoropropionate

Esterification Approaches

Esterification presents a direct method for the synthesis of Methyl (S)-2-fluoropropionate. This approach primarily involves the reaction of 2-fluoropropionic acid with methanol (B129727).

Acid-Catalyzed Esterification of 2-Fluoropropionic Acid with Methanol

A common and straightforward method for synthesizing this compound is through the acid-catalyzed esterification of (S)-2-fluoropropionic acid with methanol. This reaction is typically performed under reflux conditions to drive the reaction towards completion. Strong acid catalysts, such as sulfuric acid, are generally employed to facilitate this conversion. The process involves the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.

For the synthesis of related fluorinated esters, such as those derived from fluorobenzoic acids, heterogeneous catalysts like UiO-66-NH2 have been utilized, demonstrating a significant reduction in reaction time compared to traditional methods. rsc.org While specific data for the acid-catalyzed esterification of 2-fluoropropionic acid with methanol is not extensively detailed in the provided results, the general principles of Fischer esterification apply. The reaction's efficiency can be influenced by factors such as the concentration of the catalyst, reaction temperature, and the removal of water as a byproduct to shift the equilibrium towards the product side.

Enantioselective Fluorination Strategies

Enantioselective fluorination strategies are critical for obtaining the desired (S)-enantiomer of Methyl 2-fluoropropionate with high purity. These methods introduce the fluorine atom stereoselectively at the C2 position.

Nucleophilic Fluorination of (S)-2-Sulfonyloxypropionates via SN2 Mechanism

A primary and effective method for the enantioselective synthesis of α-fluorocarboxylic acid derivatives is the nucleophilic substitution of sulfonyloxy groups. google.com Specifically, the synthesis of this compound can be achieved through the nucleophilic fluorination of a methyl (S)-2-sulfonyloxypropionate precursor. This reaction typically proceeds via an SN2 mechanism, which involves the backside attack of a fluoride (B91410) ion on the carbon atom bearing the sulfonyloxy leaving group. acs.orgmasterorganicchemistry.commasterorganicchemistry.comalfa-chemistry.com This backside attack results in an inversion of the stereochemical configuration at the chiral center. masterorganicchemistry.com

Therefore, to obtain this compound, the starting material should be the corresponding (R)-configured methyl 2-sulfonyloxypropionate. The reaction is commonly carried out using a fluoride source such as potassium fluoride (KF). acs.org The choice of solvent is crucial, with amides often being used. google.com

A study describes the synthesis of Methyl (R)-2-fluoropropionate from (S)-(-)-methyl lactate (B86563), which is first converted to a sulfonate derivative and then treated with a fluorinating agent. google.com This process results in an inversion of stereochemistry, yielding the (R)-enantiomer with a high enantiomeric excess (ee) of 96%. google.comgoogleapis.comgoogleapis.com

Table 1: Nucleophilic Fluorination of Methyl Lactate Derivative

| Starting Material | Reagent | Product | Enantiomeric Excess (ee) |

| (S)-(-)-Methyl lactate | Tertafluoroethyldimethylamine (TFEDMA) | (R)-Methyl-2-fluoropropionate | 96% |

Data sourced from a patent describing a stereoselective one-step fluorination process. google.comgoogleapis.comgoogleapis.com

Enzymatic Resolution of Racemic Mixtures

Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. organic-chemistry.orgmdpi.comprinceton.edursc.org This method can be applied to the synthesis of enantiomerically pure this compound by selectively reacting one enantiomer of a racemic precursor, leaving the other enantiomer unreacted.

Lipases are commonly used enzymes for the kinetic resolution of racemic esters and alcohols. organic-chemistry.orgmdpi.comresearchgate.net For instance, lipase-catalyzed hydrolysis or transesterification can be employed. In the context of producing chiral fluorinated compounds, lipase-catalyzed acylation of racemic alcohols with a fluorinated acyl donor has been shown to be effective. organic-chemistry.org

While specific examples detailing the enzymatic resolution of racemic Methyl 2-fluoropropionate are not abundant in the provided results, the principle is well-established for similar fluorinated compounds. For example, the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids has been achieved through enantioselective hydrolysis using a lipase. mdpi.com This approach typically yields the desired enantiomer with high enantiomeric excess.

Chiral Auxiliary-Mediated Synthetic Routes

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com Once the desired stereochemistry is established, the auxiliary is removed. This strategy offers a robust method for asymmetric synthesis. nih.gov

In the synthesis of fluorinated compounds, chiral auxiliaries can be used to control the introduction of the fluorine atom or to direct subsequent reactions on a fluorinated substrate. cas.cnbioorganica.com.uacyu.fr For instance, a chiral auxiliary can be attached to a propionate (B1217596) derivative, followed by a diastereoselective fluorination step.

A notable example involves the use of (S)-2-(methoxymethyl)pyrrolidine as a chiral auxiliary in an aza-Claisen rearrangement to produce α-fluoroamides with very high diastereoselectivity (99% de). beilstein-journals.orgbeilstein-journals.org These amides can then be converted to the corresponding fluorinated esters. Another approach involves the alkylation of an enolate derived from a chiral amide with a fluorinating agent. acs.org

Table 2: Chiral Auxiliary-Mediated Asymmetric Synthesis

| Chiral Auxiliary | Reaction Type | Diastereomeric Excess (de) |

| (S)-2-(methoxymethyl)pyrrolidine | aza-Claisen rearrangement | 99% |

Data based on the synthesis of related α-fluoroamides. beilstein-journals.orgbeilstein-journals.org

Direct Fluorination of Lactic Acid Derivatives

The direct fluorination of readily available chiral precursors like lactic acid derivatives presents an attractive and atom-economical route to this compound. google.com A patented process describes the stereoselective one-step fluorination of lactic acid ester derivatives using tertafluoroethyldimethylamine (TFEDMA). google.comgoogleapis.comgoogleapis.comgoogle.com

This reaction proceeds with an inversion of configuration. google.com For example, the reaction of (R)-methyl lactate with TFEDMA would yield (S)-Methyl-2-fluoropropionate. google.com A specific example in the patent details the reaction of (S)-(-)-methyl lactate with TFEDMA, which produced (R)-methyl-2-fluoropropionate in an 83% yield and with a 96% enantiomeric excess, demonstrating the high stereoselectivity of this method. google.comgoogleapis.comgoogleapis.comgoogle.com

The reaction is typically carried out at temperatures between 0 °C and 30 °C, and the product can be purified by distillation. googleapis.com A variety of inert diluents can be used, including dichloromethane (B109758) and N-methylpyrrolidone. googleapis.comgoogle.com

Table 3: Direct Fluorination of Methyl Lactate

| Starting Material | Reagent | Product | Yield | Enantiomeric Excess (ee) |

| (S)-(-)-Methyl lactate (0.1 mol) | Tertafluoroethyldimethylamine (0.15 mol) | (R)-Methyl-2-fluoropropionate | 83% | 96% |

Data sourced from a patent describing a stereoselective one-step fluorination process. google.comgoogleapis.comgoogleapis.com

Alternative Synthetic Pathways

Alternative synthetic routes to this compound offer different approaches that can be advantageous depending on the available starting materials and desired scale of production. These methods explore various precursors and reaction types to achieve the target molecule.

A significant pathway for the synthesis of fluorinated propionates involves the nucleophilic substitution of a chlorine atom with fluorine. This is commonly achieved by treating a 2-chloropropionate ester with a fluorinating agent like hydrogen fluoride (HF) in the presence of a catalyst. The starting material for the (S)-enantiomer is typically Methyl (S)-2-chloropropionate. google.com

The reaction mechanism involves the displacement of the chloride leaving group by the fluoride ion. The choice of catalyst is crucial for the reaction's efficiency and to minimize side reactions. The general transformation can be summarized as follows:

Reaction Scheme: Methyl (S)-2-chloropropionate + HF --(Catalyst)--> this compound + HCl

This method is a direct approach to introducing the fluorine atom at the desired stereocenter. A patent for the synthesis of the precursor, Methyl (S)-2-chloropropionate, describes its preparation from R-methyl lactate using a chlorinating agent, which proceeds with an inversion of stereochemistry. google.com The subsequent fluorination must be carefully controlled to retain the desired (S)-configuration at the alpha-carbon.

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that involves the reaction of an ester with a strong base to form a β-keto ester. The intermediate enolate, sometimes referred to as a Claisen salt, is a key nucleophile in this process. While not a primary route to this compound itself, the principles of this reaction can be applied to the synthesis of related fluorinated structures.

In this context, formaldehyde (B43269) can act as a C1 electrophile that is intercepted by an enolate. For instance, in related syntheses, formaldehyde has been used for in-situ deacylative methenylation. ethz.ch A general, hypothetical pathway for a related propanoate could involve the reaction of an ester enolate with formaldehyde to introduce a hydroxymethyl group. This would be followed by subsequent chemical transformations to convert the hydroxyl group to a fluorine atom and modify other functionalities as needed to arrive at a fluorinated propanoate structure.

The mechanism for such a step would involve:

Enolate Formation: An ester is treated with a strong base to generate the nucleophilic enolate (the "Claisen salt").

Nucleophilic Attack: The enolate attacks the electrophilic carbon of formaldehyde.

Protonation: The resulting alkoxide is protonated during workup to yield a β-hydroxy ester derivative.

This functionalized backbone could then undergo further reactions, such as fluorination, to produce more complex fluorinated esters.

Preparation from 2-Chloropropionate using Hydrogen Fluoride and Catalysts

Industrial Scale Production Considerations

The transition from laboratory-scale synthesis to industrial production of this compound requires a focus on efficiency, safety, cost-effectiveness, and product purity. Key considerations include the implementation of modern reactor technology and advanced purification methods.

For industrial-scale manufacturing, continuous flow reactors offer significant advantages over traditional batch processing for the synthesis of compounds like this compound. rroij.com Flow chemistry provides superior control over reaction parameters, leading to improved safety and product quality. rroij.com

Key benefits of using continuous flow reactors include:

Enhanced Safety: The small internal volume of flow reactors minimizes the risk associated with handling potentially hazardous reagents and managing exothermic reactions. researchgate.net

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in these reactors allows for efficient heating and cooling, preventing the formation of hot spots and improving reaction selectivity. rroij.comresearchgate.net

Increased Efficiency and Yield: Precise control over residence time, temperature, and stoichiometry leads to higher yields and reduced reaction times. analytik.co.uk

Scalability: Scaling up production is often more straightforward than with batch reactors, sometimes involving the "numbering-up" concept where multiple reactors are run in parallel. researchgate.net

Specialized systems like Laminar Continuous Taylor Reactors (LCTRs) are designed to produce high-purity substances by creating specific turbulent mixing, which can significantly reduce reaction times and increase purity through uniform mixing. analytik.co.uk

Achieving high enantiomeric purity is critical for the application of chiral molecules like this compound. After synthesis, the crude product must undergo rigorous purification to remove impurities, including the undesired enantiomer, unreacted starting materials, and reaction byproducts.

Distillation is a primary method for purification. google.com Patents describe processes where the final product is cleaned by distillation over a Vigreux distilling column. google.com In one example, this process yielded (R)-methyl-2-fluoropropionate with 98% chemical purity and 96% enantiomeric excess (ee). google.com

Table 1: Example of Purification via Distillation

| Fraction | Boiling Point (°C/mbar) | Product | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| 1 | 45-50 / 15 | R-methyl-2-fluoropropionate | 83% | 96% |

| 2 | 60-65 / 15 | Lactic acid methyl ester (Educt) | - | - |

Data sourced from patent information describing a representative synthesis. google.com

Another advanced technique involves distillation in the presence of an organic base . This method is particularly effective for removing trace fluoride ions from the optically active α-fluorocarboxylic acid ester. lookchem.comgoogle.com Tertiary amines, such as tri-n-butylamine, are preferred for this purpose as they can neutralize acidic impurities without interfering with the product. google.com This approach allows for the recovery of water-soluble compounds with good yield. google.com The enantiomeric purity of the final product is often confirmed using analytical techniques like Chiral Gas Chromatography (GC) . google.com

Chemical Reactivity and Mechanistic Investigations of Methyl S 2 Fluoropropionate

Characteristic Reaction Pathways

The chemical behavior of Methyl (S)-2-fluoropropionate is defined by reactions targeting its ester linkage and the fluorine-substituted carbon. These transformations include nucleophilic substitution, hydrolysis, and reduction.

The fluorine atom in this compound, while attached to a carbon that is not highly activated, can participate in nucleophilic substitution reactions. The C-F bond is the strongest single bond to carbon, making its cleavage challenging. However, under appropriate conditions, the fluorine atom can be displaced by various nucleophiles. Such reactions typically proceed via an SN2 mechanism, which involves the inversion of stereochemistry at the chiral center.

For instance, the synthesis of the opposite enantiomer, Methyl (R)-2-fluoropropionate, can be achieved from a precursor like methyl (S)-lactate. The hydroxyl group of the lactate (B86563) is first converted into a good leaving group, such as a sulfonyloxy group (e.g., mesylate or tosylate). Subsequent reaction with a fluoride (B91410) source, like potassium fluoride (KF), proceeds through a bimolecular nucleophilic substitution (SN2) pathway. google.comacs.org This reaction inverts the stereochemistry at the alpha-carbon, yielding the (R)-enantiomer from the (S)-precursor. google.com Conversely, this principle demonstrates that the fluorine atom in the (S)-enantiomer can be substituted by other nucleophiles, which would lead to the formation of a new product with (R)-configuration at the C2 position.

The ester functionality of this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield (S)-2-fluoropropionic acid and methanol (B129727). This transformation can be catalyzed by either acid or base.

Under basic conditions, such as in the presence of sodium hydroxide (B78521) (NaOH), the hydrolysis occurs via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which then collapses, expelling the methoxide (B1231860) leaving group. A specific protocol involves dissolving this compound in water and adding sodium hydroxide, which, after stirring at room temperature, yields the sodium salt of (S)-2-fluoropropionic acid. acs.orgacs.org

Acid-catalyzed hydrolysis proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water.

The conditions for ester hydrolysis can be tailored, as shown in the table below. Interestingly, one study noted that under specific basic conditions used for a dehydrobromination reaction, the ester moiety of a similar compound, methyl 2-bromo-2-fluoropropionate, undergoes almost no hydrolysis despite the presence of water. google.com

Table 1: Representative Conditions for Hydrolysis of Fluorinated Esters

| Substrate | Reagents & Conditions | Product | Reference |

|---|---|---|---|

| This compound | Sodium hydroxide, water, room temperature, 1 hr | Sodium (S)-2-fluoropropionate | acs.orgacs.org |

The ester group of this compound can be reduced to a primary alcohol, (S)-2-fluoropropanol. This transformation is typically accomplished using powerful reducing agents, most commonly lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the methoxide group and a second hydride addition to the resulting aldehyde intermediate. This provides a direct pathway to the corresponding chiral fluorinated alcohol, which is also a useful synthetic intermediate.

Hydrolysis of the Ester Group Under Acidic or Basic Conditions

Stereochemical Influence on Reaction Kinetics and Selectivity

The presence of a chiral center adjacent to the carbonyl group, along with the unique electronic properties of the fluorine atom, exerts a significant influence on the reactivity and selectivity of this compound.

The (S)-configuration at the C2 position creates a specific three-dimensional arrangement around the ester's carbonyl group. During a nucleophilic acyl substitution reaction, the incoming nucleophile must approach the planar carbonyl carbon. The substituents on the adjacent alpha-carbon (fluorine, methyl group, and hydrogen) create steric hindrance that can influence the rate of this attack.

Research on the (R)-enantiomer suggests that the chiral configuration sterically hinders the approach of a nucleophile to the carbonyl carbon. This steric impediment leads to slower reaction kinetics when compared to analogous non-fluorinated or racemic esters. The same principle applies to the (S)-enantiomer, where the spatial arrangement of the alpha-substituents dictates the accessibility of the carbonyl carbon, thereby affecting the reaction rates in stereoselective transformations.

Fluorine is the most electronegative element, and its presence on the carbon adjacent to the carbonyl group has a profound electronic effect. The fluorine atom exerts a strong electron-withdrawing inductive effect (-I effect), pulling electron density away from the neighboring atoms through the sigma bonds.

Table 2: Summary of Stereochemical Influences on Reactivity

| Feature | Effect | Mechanism | Consequence | Reference |

|---|---|---|---|---|

| (S)-Stereocenter | Steric Hindrance | The chiral center physically obstructs the trajectory of nucleophilic attack on the carbonyl carbon. | Slower reaction kinetics in nucleophilic acyl substitutions compared to achiral analogs. |

Steric Hindrance Effects in Nucleophilic Acyl Substitution

Enolate Chemistry and Nucleophilic Additions

The enolate of this compound is a key reactive intermediate for forming new carbon-carbon bonds. The presence of the α-fluoro substituent significantly influences the reactivity and stereoselectivity of its enolate. Due to the electron-withdrawing nature of fluorine, the α-proton is acidic enough to be removed by a strong, non-nucleophilic base, leading to the formation of a planar enolate. libretexts.orgmasterorganicchemistry.com This enolate is an ambident nucleophile, capable of reacting with electrophiles at either the α-carbon or the oxygen atom, though reactions typically occur at the carbon. libretexts.org

Research into the enolate chemistry of α-fluoro esters has explored the generation of these intermediates and their subsequent reactions, particularly nucleophilic additions. The stereochemical outcome of these reactions is of significant interest, as the planar nature of the enolate means that the approach of an electrophile can potentially lead to a mixture of diastereomers if a new stereocenter is formed. libretexts.org

Mechanistic Considerations

Studies on similar α-fluoro carbonyl compounds have shown that the choice of base, counterion (e.g., lithium, titanium), and reaction conditions can influence the geometry of the enolate (E vs. Z) and, consequently, the stereochemical outcome of the nucleophilic addition. researchgate.net For instance, the formation of a (Z)-lithium enolate from S-phenyl α-fluoropropanethioate has been reported to react with high stereoselectivity. researchgate.net

Nucleophilic Addition Reactions

The enolate derived from α-fluoro esters undergoes nucleophilic addition to various electrophiles, most notably aldehydes, in reactions analogous to the aldol (B89426) addition. researchgate.netlibretexts.org These reactions are valuable for constructing complex molecules containing a fluorine atom at a stereogenic center.

Research on the closely related ethyl 2-fluoropropanoate has demonstrated its use in aldol additions promoted by lithium diisopropylamide (LDA). researchgate.net For example, the LDA-promoted aldol addition of ethyl 2-fluoropropanoate to (R)-glyceraldehyde acetonide was employed as a key step in the synthesis of a precursor to Sofosbuvir's sugar fragment. researchgate.net However, this reaction resulted in a mixture of stereoisomers, necessitating further separation. researchgate.net

To improve stereoselectivity, transmetallation of the initially formed lithium enolate to a titanium enolate has been explored. The (Z)-titanium enolate of S-phenyl α-fluoropropanethioate, generated from the corresponding lithium enolate and chlorotriisopropoxytitanium, undergoes highly stereoselective aldol reactions with both aromatic and aliphatic aldehydes, affording the erythro-α-fluoro-α-methyl-β-hydroxy alkanethioates in good to excellent yields. researchgate.net This suggests that a similar strategy could be applied to the enolate of this compound to achieve high diastereoselectivity.

The table below summarizes the findings from related α-fluoro carbonyl compounds in aldol-type reactions.

| Enolate Source | Base/Promoter | Electrophile | Product Type | Diastereoselectivity | Yield |

| Ethyl 2-fluoropropanoate | LDA | (R)-Glyceraldehyde acetonide | Aldol Adduct | Mixture of stereoisomers | Not specified |

| S-Phenyl 2-fluoropropanethioate | LDA | Aromatic Aldehydes | erythro-Aldol Adduct | High | Good |

| S-Phenyl 2-fluoropropanethioate | LDA | Aliphatic Aldehydes | Aldol Adduct | Low | Fair-Good |

| S-Phenyl 2-fluoropropanethioate / Ti(Oi-Pr)₃Cl | LDA / Ti(Oi-Pr)₃Cl | Aliphatic & Aromatic Aldehydes | erythro-Aldol Adduct | High | Good-Excellent |

These findings underscore the synthetic utility of enolates derived from α-fluoro propionates in forming C-C bonds. While direct studies on this compound are limited in the reviewed literature, the results from analogous ethyl and thioester derivatives provide a strong basis for predicting its reactivity. The key to achieving high stereocontrol in nucleophilic additions lies in the careful selection of the base and metal counterion to influence the enolate geometry and the transition state of the addition reaction.

Advanced Spectroscopic and Analytical Characterization Techniques

Chiral Chromatography for Enantiomeric Purity Assessment

Assessing the enantiomeric purity, or enantiomeric excess (ee), of a chiral compound like Methyl (S)-2-fluoropropionate is critical. Chiral chromatography is the definitive method for this purpose.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers. researchgate.net The principle relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral environment of the CSP. Because these diastereomeric complexes have different stabilities, they travel through the column at different rates, resulting in their separation. researchgate.net

For the separation of compounds like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. The separation allows for the quantification of each enantiomer, thereby determining the enantiomeric purity of the sample.

Polarimetry for Stereochemical Validation (Specific Rotation)

Polarimetry is a classical analytical technique used to validate the stereochemical identity of a chiral compound. It measures the rotation of plane-polarized light as it passes through a solution of the sample. This property is known as optical activity.

For this compound, measuring the specific rotation provides experimental confirmation of its absolute configuration. Enantiomers rotate plane-polarized light by equal magnitudes but in opposite directions. acs.org The sign of the rotation (positive, +, or dextrorotatory; negative, -, or levorotatory) is a characteristic physical property used to identify a specific enantiomer. Therefore, confirming the expected sign and magnitude of the specific rotation serves as a crucial validation of the (S)-configuration. acs.org

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule. When a molecule is introduced into the mass spectrometer, it is ionized, typically by a high-energy beam of electrons, which can cause the molecule to break apart into smaller, charged fragments. chemguide.co.uk The resulting mass spectrum is a plot of the mass-to-charge ratio (m/z) of these ions versus their relative abundance.

For this compound, the molecular ion peak ([M]⁺) would correspond to the intact molecule that has lost one electron. Given the molecular formula C₄H₇FO₂, the molecular weight is 106.10 g/mol . bldpharm.com Therefore, the molecular ion peak is expected at an m/z of approximately 106.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation patterns for esters involve cleavage of the bonds adjacent to the carbonyl group. libretexts.org For this compound, key fragment ions would be expected from the loss of the methoxy (B1213986) group (-OCH₃) or the carboxyl group (-COOCH₃).

Key Fragmentation Pathways:

Loss of the methoxy radical (•OCH₃): This would result in an acylium ion [CH₃CH(F)CO]⁺. The m/z value for this fragment can be calculated as follows:

C₃H₄FO⁺ = (3 * 12.01) + (4 * 1.01) + 19.00 + 16.00 = 75.07 g/mol . This would produce a significant peak at m/z 75.

Loss of the methoxycarbonyl radical (•COOCH₃): This cleavage would yield a [CH₃CHF]⁺ fragment.

C₂H₄F⁺ = (2 * 12.01) + (4 * 1.01) + 19.00 = 47.06 g/mol . A peak around m/z 47 would be indicative of this fragmentation.

McLafferty Rearrangement: While less common for this specific structure, it is a characteristic fragmentation for esters with longer alkyl chains.

The relative intensities of these fragment peaks are dependent on the stability of the resulting ions. The base peak, the most intense peak in the spectrum, often corresponds to the most stable fragment ion.

Table 1: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Formula | m/z (Nominal Mass) | Origin |

| [C₄H₇FO₂]⁺ | C₄H₇FO₂ | 106 | Molecular Ion |

| [C₃H₄FO]⁺ | CH₃CH(F)CO | 75 | Loss of •OCH₃ |

| [C₂H₄F]⁺ | CH₃CHF | 47 | Loss of •COOCH₃ |

| [COOCH₃]⁺ | COOCH₃ | 59 | Methoxycarbonyl cation |

| [OCH₃]⁺ | OCH₃ | 31 | Methoxy cation |

It is important to note that hard ionization techniques, such as electron impact (EI), induce significant fragmentation, and the molecular ion peak may be weak or even absent. acdlabs.com In contrast, soft ionization methods result in less fragmentation and a more prominent molecular ion peak. acdlabs.com

Infrared (IR) Spectroscopy for Conformational Studies

For this compound, different spatial arrangements of the atoms, known as conformers or rotamers, can exist due to rotation around single bonds. The relative energies of these conformers can be influenced by factors such as steric hindrance and electrostatic interactions. researchgate.net

Studies have shown that Methyl 2-fluoropropionate exists in a conformational equilibrium between cis and trans rotamers. researchgate.netresearchgate.net These conformers are distinguished by the dihedral angle between the C-F bond and the C=O bond. The trans rotamer, where the fluorine and carbonyl group are on opposite sides of the C-C bond, is more stable in the vapor phase. researchgate.netresearchgate.net However, in more polar solvents, the more polar cis form becomes the major rotamer. researchgate.netresearchgate.net

This conformational equilibrium can be observed and quantified using IR spectroscopy, particularly by analyzing the carbonyl (C=O) stretching absorption band. researchgate.net The IR spectra of Methyl 2-fluoropropionate show two distinct carbonyl absorptions, corresponding to the two different conformers. researchgate.net The relative populations of these conformers change with the polarity of the solvent, which is reflected in the relative intensities of the two carbonyl peaks. researchgate.net

Table 2: Carbonyl Stretching Frequencies for Conformers of Methyl 2-fluoropropionate

| Conformer | Solvent | Carbonyl Stretching Frequency (cm⁻¹) | Key Observation |

| trans | Vapor Phase | Higher Wavenumber | More stable in the gas phase. researchgate.netresearchgate.net |

| cis | Vapor Phase | Lower Wavenumber | Less stable in the gas phase. researchgate.netresearchgate.net |

| trans | CCl₄ | Not specified | Conformers are of equal energy. researchgate.netresearchgate.net |

| cis | Polar Solvents | Not specified | Population increases with solvent polarity. researchgate.net |

The analysis of the carbonyl absorption bands, often through deconvolution techniques, allows for the estimation of the relative populations of the conformers in different environments. researchgate.net This information, combined with theoretical calculations, provides a detailed understanding of the conformational behavior of this compound. researchgate.netresearchgate.net

Computational and Theoretical Studies on Methyl S 2 Fluoropropionate

Conformational Analysis and Equilibrium Studies

The spatial arrangement of atoms in Methyl (S)-2-fluoropropionate, arising from rotation around its single bonds, has been a subject of detailed computational and theoretical investigation. These studies are crucial for understanding the molecule's reactivity and interactions.

Rotamer Stabilities (e.g., cis and trans conformers)

The conformational equilibrium of this compound is primarily a balance between two key rotamers: the cis and trans forms. researchgate.net In the cis conformation, the fluorine atom and the carbonyl group are on the same side of the C-C bond, while in the trans conformation, they are on opposite sides.

Theoretical calculations have shown that in the vapor phase, the trans rotamer is more stable than the cis rotamer by approximately 0.4 kcal/mol. researchgate.netresearchgate.netresearchgate.netresearchgate.net This preference is attributed to a combination of steric and electrostatic interactions. researchgate.net The stability of these rotamers is not fixed and can be influenced by various factors, including the surrounding environment. researchgate.netsemanticscholar.org

| Conformer | Relative Energy (Vapor Phase) | Stability |

| trans | 0 kcal/mol (Reference) | More Stable |

| cis | +0.4 kcal/mol | Less Stable |

This table presents the relative energies of the cis and trans conformers of this compound in the vapor phase, as determined by theoretical calculations. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Solvent Dependence of Conformational Energies

The conformational equilibrium of this compound is significantly influenced by the polarity of the solvent. researchgate.net While the trans conformer is favored in the gas phase, this preference can change in solution.

In nonpolar solvents like carbon tetrachloride (CCl₄), the cis and trans conformers have nearly equal energies. researchgate.netresearchgate.netresearchgate.netresearchgate.net However, as the polarity of the solvent increases, the more polar cis form becomes the major rotamer. researchgate.netresearchgate.netresearchgate.net This shift is due to the better solvation of the more polar conformer in polar media. This phenomenon has been studied using a combination of NMR spectroscopy and solvation theory. researchgate.net

| Solvent | Energy Difference (E_cis - E_trans) | Predominant Conformer |

| Vapor Phase | +0.4 kcal/mol | trans |

| Carbon Tetrachloride (CCl₄) | ~0 kcal/mol | Equal Population |

| Polar Solvents | < 0 kcal/mol | cis |

This table summarizes the solvent-dependent energy difference between the cis and trans conformers of this compound and the resulting predominant conformer in different environments. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the properties of this compound at the molecular level. These calculations provide deep insights into the molecule's structure, stability, and reactivity.

Geometry Optimization and Electronic Structure Analysis

DFT calculations, often at levels like B3LYP/6-311++g(d,p), have been employed to determine the optimized geometries of the different conformers of this compound. researchgate.netresearchgate.net These calculations confirm the existence of stable cis and trans rotamers. The analysis of the electronic structure helps in understanding the interactions that govern the conformational preferences, such as hyperconjugation and electrostatic interactions. researchgate.net

Transition State Characterization and Reaction Pathway Analysis

DFT calculations are instrumental in mapping the potential energy surface for the interconversion of the cis and trans rotamers. By locating and characterizing the transition state connecting these conformers, the energy barrier for rotation around the C-C bond can be determined. This analysis provides a quantitative measure of the ease of interconversion between the stable forms. mdpi.com Plausible reaction pathways for reactions involving this compound can also be modeled. mdpi.com

Theoretical Evaluation of Alpha-Alkyl Substituent Effects on Conformational Stability

The conformational stability of α-fluoroesters is sensitive to the nature of the substituent at the α-position. DFT calculations at the B3LYP/6-311++g(d,p) level have been used to theoretically evaluate the effect of different α-alkyl groups on the conformational stabilities. researchgate.netresearchgate.net Studies on related molecules like methyl 2-fluorobutyrate, methyl 2-fluoro-tert-butylacetate, and methyl 2-fluorophenylacetate have shown that the size and nature of the α-alkyl substituent have a significant impact on the relative energies of the conformers. researchgate.net These effects are rationalized in terms of steric hindrance, electrostatic interactions, and other non-classical effects. researchgate.net

Investigation of Electrostatic, Steric, and Hyperconjugative Interactions

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in dissecting the complex interplay of forces that dictate the structure and behavior of this compound. The governing interactions within this and related fluoroesters are primarily a balance of classical effects like steric and electrostatic forces, and non-classical effects such as the gauche effect and hyperconjugation. researchgate.netresearchgate.net

The introduction of a fluorine atom at the α-position creates significant electronic and steric changes compared to its non-fluorinated analog. The high electronegativity of fluorine increases the electrophilicity of the carbonyl carbon, which would suggest enhanced reactivity towards nucleophiles. However, this electrostatic effect is often counteracted or dominated by steric hindrance. The stereochemical configuration, specifically the (S)-configuration, creates a sterically hindered environment around the carbonyl carbon, which can slow down reaction kinetics.

Theoretical evaluations on methyl 2-fluoroesters have shown that α-alkyl substituents have a great effect on conformational stabilities. researchgate.netresearchgate.net These conformational preferences are rationalized by considering the competing steric, electrostatic, and hyperconjugative interactions. researchgate.netresearchgate.net For instance, in related fluorinated systems, it has been observed that conformations placing the fluorine atom gauche to a positively charged nitrogen atom are significantly stabilized by charge-dipole interactions. beilstein-journals.org This highlights the critical role of electrostatic interactions in determining the preferred molecular geometry. beilstein-journals.org Hyperconjugative interactions, such as the donation of electron density from a σ(CH) orbital into a vacant σ*(CF) antibonding orbital, are also crucial for stabilizing specific conformations. beilstein-journals.org This type of interaction is dependent on the relative alignment of the bonds and is a key factor in the "fluorine gauche effect". beilstein-journals.org

Correlation between Reactivity and Nucleophilicity/Barrier Height

The reactivity of this compound in processes like nucleophilic acyl substitution is a direct consequence of the balance between electronic and steric factors, which in turn influences the energy barrier of the reaction. While the fluorine atom's electron-withdrawing nature enhances the electrophilic character of the carbonyl carbon, steric effects associated with the (S)-configuration can impede the approach of a nucleophile, leading to slower reaction rates compared to non-fluorinated counterparts.

Computational studies have been employed to model the transition states of reactions involving similar chiral fluorinated compounds. For example, DFT calculations at the B3LYP/6-31G* level were used to determine the transition state in the asymmetric esterification of 2-fluoro-2-phenylpropanoic acid. mdpi.com These theoretical calculations support a close analogy between the roles of fluorine and hydrogen atoms at the α-position during the chiral recognition process. mdpi.com

Orbital Energy Analysis (e.g., Natural Bond Orbital Approach)

Natural Bond Orbital (NBO) analysis is a powerful computational method used to provide a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. uni-rostock.deuni-muenchen.de This approach is essential for rationalizing the conformational preferences and reactivity of this compound by quantifying the underlying electronic interactions. researchgate.net

NBO analysis allows for the investigation of donor-acceptor interactions, also known as delocalization corrections to the idealized Lewis structure. uni-muenchen.de A key interaction in fluorinated compounds is hyperconjugation, where electron density is donated from a filled (donor) orbital to an empty (acceptor) orbital. beilstein-journals.org In systems related to this compound, NBO analysis has been used to identify and evaluate stabilizing hyperconjugative effects, such as the interaction between a σ(CH) bonding orbital and a σ*(CF) anti-bonding orbital. beilstein-journals.org These interactions are highly dependent on the molecule's conformation. researchgate.net

Applications in Advanced Organic Synthesis

Role as a Chiral Building Block in Synthesizing Complex Fluorinated Structures

A chiral building block is a molecule that possesses one or more stereocenters and is used as a starting material to construct larger, more complex chiral molecules. Methyl (S)-2-fluoropropionate exemplifies such a building block. Its inherent chirality and the presence of the electronegative fluorine atom make it a desirable precursor for synthesizing sophisticated fluorinated structures. For instance, it can be converted into its corresponding sodium salt, Sodium (S)-2-fluoropropionate, or the acyl-CoA derivative, (S)-2-Fluoropropionyl-CoA, which are used in biochemical studies and enzymatic reactions to probe the effects of fluorine on molecular recognition and metabolic stability. acs.org The synthesis of these derivatives from this compound highlights its utility as a foundational chiral material for accessing a range of specialized fluorinated compounds. acs.org

Enantioselective Construction of Stereogenic Centers

The creation of stereogenic centers, particularly those containing a fluorine atom, with high enantioselectivity is a central goal in modern asymmetric synthesis. The methodologies developed often use substrates structurally related to this compound, such as α-fluoro-β-ketoesters or dialkyl 2-fluoromalonates, to build stereochemically rich molecules.

A quaternary carbon stereocenter is a carbon atom bonded to four different non-hydrogen substituents. When one of these substituents is a fluorine atom, the resulting stereocenter presents a significant synthetic challenge, yet it is a highly sought-after motif in medicinal and agrochemical research. nih.gov The synthesis of these centers often involves the asymmetric fluorination of α-substituted β-keto esters, where an electrophilic fluorinating agent is added enantioselectively to a prochiral enolate. nih.gov This transformation directly establishes the C-F quaternary stereocenter. Various catalytic systems, including those based on titanium, copper, and nickel, as well as organocatalytic approaches, have been developed to achieve this with high levels of stereocontrol. nih.govnih.gov

The asymmetric fluorination of β-ketoesters is a direct method for creating α-fluoro-α-alkyl-β-ketoesters, which contain a fluorine-bearing quaternary stereocenter. This reaction typically employs an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®, in combination with a chiral catalyst. Both metal complexes and organocatalysts have proven effective. For example, titanium and copper complexes with chiral ligands can catalyze the fluorination of cyclic β-keto esters with good to excellent enantioselectivity. nih.gov Phase-transfer catalysts (PTC) with a chiral backbone have also been successfully applied, offering a powerful organocatalytic alternative. rsc.org

Table 1: Catalytic Asymmetric Fluorination of Cyclic β-Keto Esters

| Catalyst System | Fluorinating Agent | Substrate Example | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| Ti/TADDOL Complex | Selectfluor® | α-Substituted Acyclic β-Keto Ester | 62-90% | - | nih.gov |

| Cu(II)/(S,S)-Nap-(R,R)-Box | NFSI | Ethyl 1-indanone-2-carboxylate | 34% | - | nih.gov |

| Cu(II)/Ar-BINMOL-salan | - | Methyl 1-indanone-2-carboxylate | 82% | 99% | nih.gov |

| Ni(ClO₄)₂/Chiral Mono-oxazoline | NFSI | t-Butyl 1-indanone-2-carboxylate | 78% | - | nih.gov |

| Chiral Bifunctional PTC | NFSI | Cyclic β-Keto Esters | High | - | rsc.org |

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful tool for forming carbon-carbon bonds. When a fluorinated nucleophile is used, this reaction can generate chiral molecules containing a fluorine atom adjacent to the newly formed bond. Research has demonstrated the use of dimethyl 2-fluoromalonate as a nucleophile in Pd-catalyzed reactions with 1,3-diarylpropenyl acetates. researchgate.net The key to achieving high enantioselectivity is the use of a chiral ligand that coordinates to the palladium center. A notable success in this area involves the development of new N-sulfinyl-based S,N-ligands, which have been shown to induce high enantioselectivity in the allylation of dimethyl 2-fluoromalonate, affording the desired monofluorinated products with up to 94% ee. researchgate.net

Table 2: Pd-Catalyzed Asymmetric Allylic Alkylation of Dimethyl 2-Fluoromalonate

| Ligand Type | Substrate | Catalyst System | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| N-Sulfinyl-based S,N-Ligand | 1,3-Diarylpropenyl Acetate | Palladium | Up to 94% | researchgate.net |

The Mannich reaction is a three-component reaction involving an amine, a non-enolizable carbonyl compound, and an enolizable carbonyl compound, which provides access to β-amino carbonyl compounds. In the context of fluorine chemistry, a diastereoselective Mannich-type reaction has been developed using 2-aryloxy-2-fluoroketones as the fluorinated nucleophile and N-(tert-butylsulfinyl)imines as the electrophile. researchgate.net This base-promoted addition creates products that feature a β-fluoroamine motif and a fluorinated quaternary stereocenter. researchgate.net The reaction proceeds with good yields and moderate to good diastereoselectivity, offering a direct route to complex and stereochemically dense fluorinated amines. researchgate.net

Table 3: Diastereoselective Mannich-Type Reaction of Fluorinated Ketones

| Fluorinated Nucleophile | Electrophile | Conditions | Diastereoselectivity | Key Feature | Reference |

|---|---|---|---|---|---|

| 2-Aryloxy-2-fluoroketone | N-(tert-butylsulfinyl)imine | Base-promoted | Moderate to Good | Forms β-fluoroamine with a quaternary C-F center | researchgate.net |

Organocatalytic enantioselective conjugate addition, or Michael addition, is a cornerstone of asymmetric synthesis. This reaction has been successfully applied to fluorinated substrates, where a fluorinated nucleophile adds to an α,β-unsaturated compound under the control of a chiral organocatalyst. worktribe.comnih.gov For instance, the addition of dialkyl 2-fluoromalonates to acceptors like chalcones or nitroalkenes has been achieved using catalysts derived from cinchona alkaloids or those based on chiral thioureas. worktribe.com These reactions can proceed with good yields and high enantiopurities, providing access to acyclic and cyclic structures with a stereodefined fluorine-substituted carbon center. worktribe.com

Table 4: Organocatalytic Conjugate Addition of Fluoromalonates

| Nucleophile | Michael Acceptor | Catalyst Type | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| Diethyl 2-fluoromalonate | Chalcone derivatives | Cinchonine-derived quaternary ammonium (B1175870) salt | Mediocre | - | worktribe.com |

| Diethyl 2-fluoromalonate | N-Boc aldimines | Chiral thiourea | - | - | worktribe.com |

| Thiophenols | Methyl-2-fluoroacrylate | Cinchona derivative ((DHQ)₂PYR) | Good | Good | acs.org |

Mannich Addition Reactions with Fluorinated Nucleophiles

Precursor in the Synthesis of Fluorinated Monomers and Polymers

This compound serves as a key intermediate in the production of fluorinated monomers, which are essential for creating advanced polymers with desirable properties. Specifically, it is a precursor to methyl 2-fluoroacrylate. arborpharmchem.com The incorporation of fluorine into polymers can significantly enhance their thermal stability and mechanical properties. Fluorinated polymers derived from such monomers have applications in high-performance materials, including optical fibers. arborpharmchem.com

Intermediate in the Synthesis of Agrochemicals

In the agrochemical industry, chiral 2-fluoropropionates are important intermediates for the preparation of herbicides. google.comgoogleapis.com The specific stereoisomer is often responsible for the herbicidal activity, making the enantioselective synthesis of compounds like this compound crucial. It serves as a building block for creating more complex and effective crop protection agents. guidechem.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (S)-2-fluoropropionic acid |

| Methanol (B129727) |

| Methyl (R)-2-sulfonyloxypropionate |

| Potassium fluoride (B91410) |

| (R)-methyl lactate (B86563) |

| Tetrafluoroethyldimethylamine |

Biological and Enzymatic Research Applications

Use as a Substrate in Enzyme-Catalyzed Reactions

Methyl (S)-2-fluoropropionate itself is a precursor, often hydrolyzed to its corresponding carboxylate, (S)-2-fluoropropionate, or converted into a thioester, (S)-2-fluoropropionyl-CoA, to study enzymatic reactions. acs.org These derivatives are utilized as substrates to probe the activity and selectivity of various enzymes.

One significant area of research involves haloacid dehalogenases (HADs). Studies on gut microbes have identified that some HAD enzymes can hydrolyze 2-fluoropropionate, demonstrating the enzymatic cleavage of the stable carbon-fluorine bond. pnas.orgbiorxiv.org These enzymes, however, show no activity towards compounds with more extensive fluorination, such as difluoropropionate or trifluoropropionate. pnas.orgbiorxiv.org

Another critical enzyme studied using these substrates is the fluoroacetyl-CoA thioesterase (FlK) from Streptomyces cattleya. Researchers synthesize (S)- and (R)-2-fluoropropionyl-CoA to investigate the enzyme's hydrolytic mechanism. acs.org These chiral probes help to elucidate how the enzyme recognizes and processes fluorinated acyl-CoA molecules. acs.org

Studies on Molecular Recognition of Fluorine in Enzymatic Systems

The unique electronic properties of fluorine make it a fascinating subject for studies on molecular recognition by enzymes. The fluoroacetyl-CoA thioesterase (FlK) provides a model system for understanding how an enzyme can exhibit profound selectivity for a fluorinated substrate over its non-fluorinated counterpart. pnas.orgpnas.org

Research demonstrates that FlK has an extraordinary 106-fold preference for fluoroacetyl-CoA over the structurally similar and cellularly abundant acetyl-CoA. pnas.orgacs.org This high degree of selectivity is not solely due to the increased reactivity of the fluorinated substrate but also involves specific molecular recognition of the fluorine atom within the enzyme's active site. acs.orgacs.org This recognition is largely driven by entropy, stemming from the interaction between the fluorine substituent and hydrophobic residues in the binding pocket, highlighting the importance of solvation effects in naturally evolved fluorine selectivity. pnas.orgpnas.org

Substrate Selectivity and Enantiotopic Recognition in Enzyme Mechanisms (e.g., Fluoroacetyl-CoA Thioesterase FlK)

The fluoroacetyl-CoA thioesterase (FlK) from Streptomyces cattleya is a key enzyme for studying fluorine selectivity. nih.gov This enzyme is believed to protect the organism from the toxicity of fluoroacetate, which it produces, by selectively hydrolyzing fluoroacetyl-CoA and preventing its entry into the citric acid cycle. nih.gov

The remarkable selectivity of FlK is rooted in differences in both substrate binding and reactivity. acs.org The enzyme's active site features a "lid" structure, absent in other members of its superfamily, which creates a hydrophobic binding pocket. acs.orgnih.gov This pocket, containing residues like Val 23, Leu 26, Phe 33, and Phe 36, is thought to compensate for the loss of interactions with the thioester carbonyl of acetyl-CoA through an entropic driving force for binding the fluorinated substrate. acs.orgnih.gov The Phe 36 residue acts as a "gate," excluding water from the active site and playing a critical role in fluorine specificity. acs.orgnih.gov

The table below summarizes the kinetic parameters that illustrate the enzyme's selectivity.

| Substrate | kcat/KM (M⁻¹s⁻¹) | Selectivity (Fold Discrimination) |

| Fluoroacetyl-CoA | 5 x 10⁷ | 10⁶ |

| Acetyl-CoA | 30 | 1 |

| Data sourced from references acs.orgnih.gov. |

Kinetic Isotope Effect (KIE) Investigations in Enzymatic Deacylation

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms. A KIE is the change in reaction rate when an atom in the reactants is replaced with one of its isotopes. wikipedia.org In the context of enzymatic deacylation, KIE studies using deuterated substrates help to determine the rate-limiting steps and the nature of transition states.

Utilization as a Probe in Active Site Studies (e.g., Gamma-Aminobutyric Acid Aminotransferase related compounds)

Gamma-aminobutyric acid aminotransferase (GABA-AT) is a key enzyme in the central nervous system, responsible for the degradation of the inhibitory neurotransmitter GABA. nih.govmdpi.com As such, it is a significant target for the development of drugs, particularly for epilepsy. nih.gov The active site of GABA-AT is studied using various inhibitors and substrate analogs to understand its structure and catalytic mechanism. nih.gov

A homology model of GABA-AT suggests that the enzyme's specificity for its substrates is determined by key amino acid residues. nih.gov For instance, the carboxylate group of GABA is proposed to interact with Arg 192 and Lys 203. nih.gov The enzyme's ability to act on different types of amino acids in its two half-reactions is explained by the positioning of other residues like Arg 445 and Glu 265. nih.gov While various β-substituted GABA analogs and mechanism-based inhibitors like vigabatrin (B1682217) are used to probe the active site, specific studies employing this compound or its direct derivatives as probes for GABA-AT are not extensively documented in the provided research. nih.govnih.gov However, the principles of using structurally related small molecules to map active sites are well-established in the study of this enzyme.

Biocatalysis for Enantioselective Organic Synthesis

Biocatalysis has emerged as a powerful strategy for the synthesis of chiral organofluorine compounds, offering high selectivity and sustainability. escholarship.org The rarity of natural fluorine-processing enzymes has led researchers to adapt enzymes that act on non-native fluorinated substrates. escholarship.orgescholarship.org This approach transforms simple fluorinated building blocks into complex, value-added chiral molecules. escholarship.orgescholarship.org

Engineered enzymes, such as myoglobin-based catalysts and cytochrome c, have been developed to perform challenging transformations like enantioselective carbene B-H bond insertion and cyclopropanation, yielding chiral α-trifluoromethylated organoborons and fluorinated cyclopropanes. acs.orgnih.govutdallas.edu These biocatalytic platforms expand the scope of accessible fluorinated molecules for pharmaceutical development. acs.orgnih.gov

Aldolase-Catalyzed Synthesis of Chiral Organofluorines

Aldolases, which are enzymes that form carbon-carbon bonds, have become prominent tools in synthetic chemistry. nih.gov A significant breakthrough in organofluorine synthesis was the discovery that Type II pyruvate (B1213749) aldolases of the HpcH family can utilize fluoropyruvate as a non-native substrate. escholarship.orgescholarship.org

These enzymes catalyze the addition of fluoropyruvate to a variety of aldehydes with high efficiency and stereoselectivity. nih.govosti.gov The reaction proceeds with exclusive (3S)-selectivity at the fluorine-bearing stereocenter, a result rationalized by Density Functional Theory (DFT) calculations of the reaction mechanism. nih.govosti.gov This chemoenzymatic platform provides access to novel fluoroacids and their ester derivatives with high diastereomeric ratios (d.r. 80-98%). nih.govosti.gov These products are valuable precursors for synthesizing fluorinated analogs of sugars and amino acids. nih.gov

The table below shows the stereoselectivity of HpcH-catalyzed aldol (B89426) addition of fluoropyruvate to different aldehydes.

| Aldehyde Acceptor | Product Diastereomeric Ratio (d.r.) |

| Propionaldehyde | 90:10 |

| Isobutyraldehyde | >98:2 |

| Benzaldehyde | 80:20 |

| Data adapted from findings reported in references nih.govosti.gov. |

Future Research Directions and Emerging Challenges

Development of Novel and More Efficient Enantioselective Synthetic Methodologies

The synthesis of enantiomerically pure Methyl (S)-2-fluoropropionate is a key focus of ongoing research. Traditional methods often involve multi-step processes that can be inefficient and generate significant waste. google.com A significant advancement has been the development of a one-step stereoselective fluorination process. This method involves the reaction of (R)-methyl lactate (B86563) with tetrafluoroethyldimethylamine (TFEDMA), which proceeds with an inversion of configuration to produce (S)-Methyl-2-fluoropropionate. google.comgoogleapis.comgoogleapis.com This process can achieve high yields (70-85%) and excellent enantiomeric excess (96-97% ee). google.comgoogle.com

Future research will likely focus on refining these one-step methods to further improve yields and enantioselectivity. The development of novel fluorinating agents that are less expensive and hazardous than current options like diethylaminosulfur trifluoride (DAST) and Deoxofluor is a critical area of investigation. google.com Additionally, exploring alternative starting materials and reaction conditions to optimize the process for large-scale industrial production remains a key challenge.

Exploration of New Catalytic Systems, including Sustainable Organocatalysis and Metal-Catalyzed Processes

The exploration of new catalytic systems offers a promising avenue for more sustainable and efficient synthesis of this compound. While metal-catalyzed cross-coupling reactions are widely used in the synthesis of complex organic molecules, their application in the direct fluorination of prochiral substrates to produce chiral fluorinated compounds is an area ripe for development. arborpharmchem.com

Organocatalysis, which utilizes small organic molecules as catalysts, presents a particularly attractive, sustainable alternative to metal-based catalysts. escholarship.org Chiral organocatalysts, such as those based on thiourea, have shown promise in enantioselective additions of fluoromalonate derivatives to various Michael acceptors. worktribe.com Future research will likely focus on designing and screening new organocatalysts for the direct, enantioselective fluorination of propionate (B1217596) precursors. The integration of electrosynthesis with biocatalysis is another innovative approach that has been explored for the synthesis of chiral sulfur-based α-fluorinated carboxylic acids and could be adapted for the production of this compound. acs.org

Deeper Mechanistic Elucidation through Integrated Computational and Experimental Approaches

A thorough understanding of the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing existing methods and developing new ones. Integrated computational and experimental approaches are powerful tools for achieving this. chemrxiv.org

For instance, computational studies, such as those using density functional theory (DFT), can provide insights into the transition states and reaction pathways of fluorination reactions. researchgate.netrsc.org These theoretical predictions can then be validated and refined through experimental studies, such as kinetic isotope effect analysis and NMR spectroscopy. rsc.orgacs.org Research has been conducted on the conformational equilibrium of methyl 2-fluoropropionate using a combination of NMR, theoretical calculations, and solvation theory, which helps in understanding the interactions governing the system's stability. researchgate.net A deeper mechanistic understanding will enable the rational design of more effective catalysts and reaction conditions. chemrxiv.org

Expanding the Scope of Applications in the Synthesis of Increasingly Complex Molecular Architectures

This compound is a valuable building block for introducing fluorine into more complex molecules. Its application in the synthesis of fluorinated polyketides, which are a class of natural products with diverse biological activities, is an area of active research. escholarship.org By incorporating fluorinated extender units derived from this compound, it is possible to create novel polyketides with potentially enhanced therapeutic properties. escholarship.org

Furthermore, this chiral ester is used in the synthesis of fluorinated analogs of other important biomolecules, such as amino acids and sugars. escholarship.org The development of new synthetic methodologies that allow for the efficient incorporation of the 2-fluoropropionate moiety into a wider range of molecular scaffolds will open up new avenues for drug discovery and materials science. arborpharmchem.comworktribe.com For example, it is a key intermediate in the synthesis of methyl 2-fluoroacrylate, a crucial monomer for producing fluorinated polymer optical fiber materials. arborpharmchem.com

Further Investigation of Structure-Reactivity Relationships in Biological Systems for Rational Design of Bioactive Molecules

Understanding how the fluorine atom in this compound and its derivatives influences their interaction with biological targets is fundamental for the rational design of new bioactive molecules. mdpi.com The introduction of fluorine can significantly alter a molecule's physicochemical properties, such as its acidity, lipophilicity, and metabolic stability, which in turn affects its biological activity. tandfonline.comresearchgate.net

Structure-activity relationship (SAR) studies on fluorinated compounds are crucial for elucidating these effects. acs.org For example, studies have shown that the stereochemistry of fluorinated esters can be critical for their recognition by enzymes. acs.org By systematically modifying the structure of molecules containing the 2-fluoropropionate unit and evaluating their biological activity, researchers can develop predictive models for the design of more potent and selective drugs and agrochemicals. mdpi.comunimi.it This includes applications in creating herbicides like haloxyfop (B150297) and antipsychotic medications such as flupentixol. lookchem.com

Interactive Data Table: Synthesis of Methyl (R/S)-2-fluoropropionate

| Starting Material | Reagent | Product | Yield | Enantiomeric Excess (ee) | Reference |

| (S)-(-)-methyl lactate | Tetrafluoroethyldimethylamine (TFEDMA) | (R)-Methyl-2-fluoropropionate | 83% | 96% | google.com, googleapis.com, google.com |

| (R)-methyl lactate | Tetrafluoroethyldimethylamine (TFEDMA) | (S)-Methyl-2-fluoropropionate | 70-85% | 96-97% | google.com, googleapis.com, google.com |

| (S)- or (R)-1-(methoxycarbonyl)ethylmethanesulfonate | Potassium fluoride (B91410) | Methyl (R)- or (S)-2-fluoropropionate | 35% | Not Specified | acs.org, acs.org |

| 4-nitrophenyl 2-bromopropionate | [18F]Fluoride | 4-nitrophenyl 2-[18F]fluoropropionate | 26.2% (decay corrected) | Not Applicable | nih.gov |

Q & A

Q. What are the primary synthetic routes for preparing Methyl (S)-2-fluoropropionate, and what are their mechanistic considerations?

this compound is typically synthesized via nucleophilic fluorination. A common method involves substituting a leaving group (e.g., sulfonate or chloride) in a chiral precursor with fluoride. For example, (S)-2-sulphonyloxypropionate esters react with potassium fluoride (KF) under anhydrous conditions to yield the fluorinated product with high enantiomeric excess (ee) . Another approach uses methyl (S)-2-chloropropionate with KF in polar aprotic solvents like dimethylformamide (DMF), requiring temperatures of 80–100°C for 12–24 hours . Mechanistically, the reaction proceeds via an SN2 pathway, with stereochemical retention depending on the leaving group’s position and solvent effects.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical. The fluorine-19 (¹⁹F) NMR signal at ~-215 ppm (δ) confirms fluorination, while proton (¹H) NMR reveals splitting patterns due to coupling between fluorine and adjacent protons (e.g., J~47 Hz for the CH₂F group) . Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with chiral columns (e.g., β-cyclodextrin derivatives) can determine enantiomeric purity by comparing retention times to racemic or R-enantiomer standards .

Q. What are the key physical properties of this compound relevant to experimental handling?

The compound is a colorless liquid with a boiling point of 108°C and a density of 1.021 g/cm³. Its low flash point (20°C) necessitates storage under inert gas (e.g., nitrogen) and avoidance of open flames . Hydrolysis sensitivity requires anhydrous conditions during synthesis and storage at 2–8°C in amber vials to prevent racemization .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be optimized during synthesis?

Enantiomeric excess (ee) is influenced by the chiral precursor’s configuration and reaction kinetics. Using (S)-2-sulphonyloxypropionate esters with KF in tetrahydrofuran (THF) at -20°C achieves >98% ee due to suppressed racemization at low temperatures . Alternatively, asymmetric catalysis with chiral ligands (e.g., cinchona alkaloids) in fluorination reactions can enhance stereoselectivity, though yields may be lower (70–85%) compared to traditional methods .

Q. What analytical strategies resolve contradictions in reported physical data (e.g., boiling point variations)?

Discrepancies in boiling points (e.g., 108°C vs. 105°C) may arise from impurities or measurement conditions. Differential Scanning Calorimetry (DSC) under standardized pressure (1 atm) and purity verification via GC-MS are recommended. For density, pycnometry using inert solvents (e.g., hexane) minimizes experimental error .

Q. How does this compound perform as a precursor in radiopharmaceutical synthesis?

The compound’s fluorine atom can be replaced with ¹⁸F for positron emission tomography (PET) tracer development. Automated platforms use nucleophilic substitution with [¹⁸F]fluoride, requiring anhydrous conditions and microwave-assisted heating (80°C, 10 minutes) to achieve radiochemical yields of 60–75% . Purification via solid-phase extraction (C18 cartridges) ensures radiochemical purity >95%.

Q. What role does this compound play in lithium battery electrolyte research?

As a monofluorinated ester, it enhances ionic conductivity in LiPF₆-based electrolytes at elevated temperatures (>45°C). Comparative studies with non-fluorinated analogs show improved thermal stability (up to 70°C) and reduced interfacial resistance, attributed to fluorine’s electron-withdrawing effects stabilizing the solid-electrolyte interphase (SEI) .

Methodological Considerations

Q. How to design experiments assessing hydrolytic stability of this compound?

Conduct accelerated hydrolysis studies in buffered solutions (pH 2–12) at 25–60°C. Monitor degradation via ¹⁹F NMR or LC-MS to quantify racemization and ester hydrolysis products. Apparent rate constants (k) and Arrhenius plots can predict shelf-life under storage conditions .

Q. What computational methods validate the stereochemical configuration of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict NMR chemical shifts and optical rotation values. Comparing computed values with experimental data (e.g., [α]D²⁰ = -15.6°) confirms configuration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.